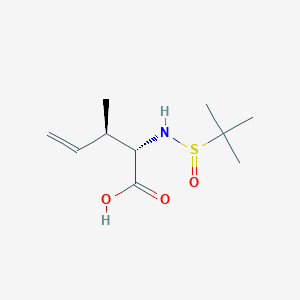
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this molecule, making it useful in various scientific research applications, particularly in studies involving isotopic labeling and tracing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene typically involves the following steps:
Deuteration of Methanol: Methanol is treated with deuterium gas in the presence of a catalyst to produce deuterated methanol (CD₃OD).
Formation of Deuterated Propene: Deuterated methanol is then reacted with a suitable precursor, such as deuterated acetone, under controlled conditions to form the desired deuterated propene.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using high-pressure reactors and specialized catalysts to ensure efficient and high-yield synthesis. The process is optimized to minimize the loss of deuterium and to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated aldehydes or ketones.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: The deuterium atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Deuterated aldehydes or ketones.
Reduction: Deuterated alcohols.
Substitution: Deuterated halides or other substituted derivatives.
科学的研究の応用
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated materials with unique properties, such as increased stability and altered reaction kinetics.
作用機序
The mechanism by which 1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene exerts its effects involves the incorporation of deuterium atoms into various molecular structures. This isotopic substitution can alter the physical and chemical properties of the compound, such as bond strength and reaction rates. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
類似化合物との比較
Similar Compounds
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)propane: Similar structure but lacks the double bond present in prop-1-ene.
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-2-ene: Similar structure but with the double bond in a different position.
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)but-1-ene: Similar structure but with an additional carbon atom.
Uniqueness
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene is unique due to its specific isotopic labeling and the position of the double bond, which can significantly influence its reactivity and the types of reactions it undergoes. This makes it particularly valuable in studies where precise isotopic labeling is required to trace reaction pathways and mechanisms.
特性
CAS番号 |
1173021-90-3 |
|---|---|
分子式 |
C4H8O |
分子量 |
80.15 g/mol |
IUPAC名 |
1,1,3,3,3-pentadeuterio-2-(trideuteriomethoxy)prop-1-ene |
InChI |
InChI=1S/C4H8O/c1-4(2)5-3/h1H2,2-3H3/i1D2,2D3,3D3 |
InChIキー |
YOWQWFMSQCOSBA-MGGKGRBPSA-N |
異性体SMILES |
[2H]C(=C(C([2H])([2H])[2H])OC([2H])([2H])[2H])[2H] |
正規SMILES |
CC(=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)


![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)

![[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B12062535.png)
